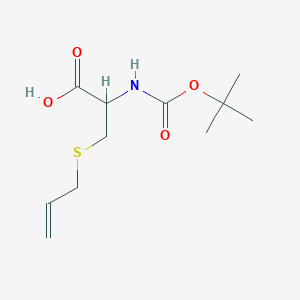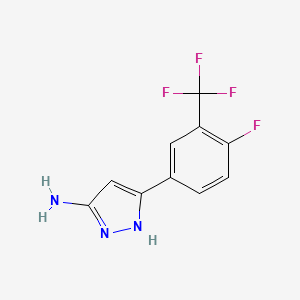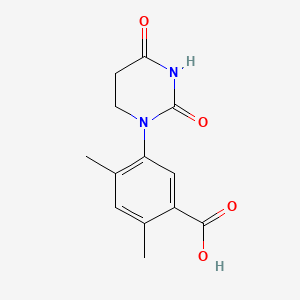
Boc-S-2-propenyl-D-Cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-S-2-propenyl-D-Cysteine, also known as (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-ylsulfanyl}propanoic acid, is a derivative of cysteine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the cysteine molecule. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bases and anhydrides such as di-tert-butyl dicarbonate (Boc2O) for the Boc protection . The propenyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .
Industrial Production Methods
Industrial production methods for Boc-S-2-propenyl-D-Cysteine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-S-2-propenyl-D-Cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The propenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) are employed to remove the Boc group.
Substitution: Alkylating agents like allyl bromide can be used for introducing the propenyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine (S-2-propenyl-D-Cysteine).
Substitution: Various alkylated derivatives depending on the alkylating agent used.
Applications De Recherche Scientifique
Boc-S-2-propenyl-D-Cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in relation to its antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of Boc-S-2-propenyl-D-Cysteine involves its interaction with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. The propenyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and structures. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
S-allyl-L-cysteine: Another derivative of cysteine with an allyl group instead of a propenyl group.
S-methyl-L-cysteine: Contains a methyl group at the sulfur atom.
S-ethyl-L-cysteine: Contains an ethyl group at the sulfur atom
Uniqueness
Boc-S-2-propenyl-D-Cysteine is unique due to the presence of both the Boc protecting group and the propenyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propriétés
Formule moléculaire |
C11H19NO4S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |
Clé InChI |
LLELEVZXNGKSFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSCC=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13482285.png)
![2-[3-(1,2-Oxazol-3-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B13482289.png)


![1-[(4-Chloro-2-methylphenyl)methyl]piperazine](/img/structure/B13482309.png)
![6-bromo-1-ethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13482316.png)



![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13482341.png)

![rac-(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13482357.png)

